molecular formula C18H18N4O2 B11145852 5-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11145852
M. Wt: 322.4 g/mol
InChI Key: VKFFVYLSGKERCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a pyridinyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole intermediate is then reacted with 2-(pyridin-4-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylpyrazole derivatives: These compounds share the methoxyphenyl and pyrazole moieties but differ in the substituents on the pyrazole ring.

    Pyridinyl ethyl derivatives: These compounds have the pyridinyl ethyl group but may have different core structures.

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2-pyridin-4-ylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-24-15-4-2-14(3-5-15)16-12-17(22-21-16)18(23)20-11-8-13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

VKFFVYLSGKERCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.